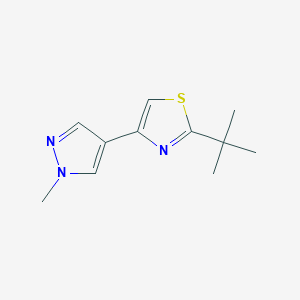![molecular formula C11H15NO2S B7629929 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone, also known as MTFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTFE is a thiomorpholine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is not yet fully understood. However, studies have suggested that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may interfere with DNA synthesis and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. Studies have indicated that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This suggests that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may have potential applications in the treatment of hyperpigmentation disorders. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has low toxicity, making it a safe compound to work with in the laboratory. However, there are also limitations to using 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential applications in medicine.
将来の方向性
There are several future directions for research on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. One potential area of research is the development of new anticancer drugs based on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone and its potential applications in medicine. Another area of research is the synthesis of novel 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone derivatives with improved biological activity. Overall, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is a promising compound with potential applications in various scientific research fields.
合成法
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been synthesized using various methods, including the reaction of 5-methylfuran-2-thiol with ethyl 4-bromobutyrate, followed by the reaction with morpholine in the presence of a base. Another method involves the reaction of 5-methylfuran-2-thiol with ethyl 4-chlorobutyrate, followed by the reaction with morpholine in the presence of a base. These methods yield 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone as a white crystalline solid with a melting point of 102-104°C.
科学的研究の応用
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have anticancer activity, with studies indicating that it inhibits the growth of cancer cells. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has also been shown to have neuroprotective effects, indicating its potential use in the treatment of neurological disorders.
特性
IUPAC Name |
1-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-4-11(14-8)10-7-15-6-5-12(10)9(2)13/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWWRCKNQPXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629866.png)
![1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7629878.png)
![1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7629880.png)
![2-Azaspiro[4.5]decan-2-yl-(5-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B7629888.png)
![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)